N-(2-chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Description
N-(2-Chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a triazolo-pyridazine core linked to a piperidine-3-carboxamide group and a 2-chlorobenzyl substituent. The triazolo-pyridazine moiety is a fused bicyclic system known for its role in modulating biological interactions, particularly in oncology and epigenetics . This compound is structurally related to several derivatives investigated for their Lin28-inhibitory and antitumor properties, though its specific pharmacological profile requires further characterization .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O/c1-13-22-23-17-8-9-18(24-26(13)17)25-10-4-6-15(12-25)19(27)21-11-14-5-2-3-7-16(14)20/h2-3,5,7-9,15H,4,6,10-12H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWWLQHBNHLWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the triazolopyridazine core, followed by the introduction of the piperidine carboxamide group and the chlorobenzyl moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards.
Chemical Reactions Analysis
N-(2-chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
N-(2-chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions and physiological responses. The exact molecular targets and pathways involved depend on the specific context in which the compound is used, but they often include key regulatory proteins and signaling cascades.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Chlorobenzyl Positional Isomerism : The target compound’s 2-chlorobenzyl group (vs. 4-chlorobenzyl in Analog 1) may influence lipophilicity and target engagement. Meta/para substitutions on aromatic systems often alter π-π stacking or hydrogen-bonding interactions with proteins .
Triazolo Substituent Effects : The 3-methyl group in the target compound and C1632 contrasts with the 3-isopropyl group in Analog 3. Bulkier substituents (e.g., isopropyl) may hinder membrane permeability or enzymatic processing, as seen in reduced solubility metrics for Analog 2 .
Core Modifications : C1632 lacks the piperidine-carboxamide moiety but shares the 3-methyltriazolo-pyridazine core. Its demonstrated Lin28/PD-L1 inhibition suggests that the triazolo-pyridazine scaffold is critical for epigenetic modulation, while the piperidine-carboxamide in the target compound could enhance CNS penetration or kinase selectivity .
Synthetic Accessibility : Derivatives like Compound 17 () highlight the versatility of triazolo-pyridazine in coupling with amines, though their biological data remain underexplored .
Biological Activity
N-(2-chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide, identified by its CAS number 1144474-83-8, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anti-cancer and kinase inhibitory activities.
Chemical Structure
The molecular formula of the compound is . Its structure includes a piperidine ring and a triazolo-pyridazine moiety, which are significant for its biological activity.
Research indicates that compounds with similar structures often act as inhibitors of various kinases. Specifically, this compound has been evaluated for its inhibitory effects on c-Met kinase, a target in cancer therapy.
In Vitro Studies
A study conducted on triazolo-pyridazine derivatives showed that many compounds exhibited moderate cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound 12e , a derivative related to our compound of interest, demonstrated significant cytotoxicity with IC50 values of 1.06 ± 0.16 µM for A549 cells, 1.23 ± 0.18 µM for MCF-7 cells, and 2.73 ± 0.33 µM for HeLa cells .
| Compound | IC50 (A549) | IC50 (MCF-7) | IC50 (HeLa) |
|---|---|---|---|
| 12e | 1.06 ± 0.16 µM | 1.23 ± 0.18 µM | 2.73 ± 0.33 µM |
Kinase Inhibition
The compound has shown promising results in inhibiting c-Met kinase activity with an IC50 value of approximately 0.090 µM . This level of inhibition is comparable to Foretinib, a known c-Met inhibitor with an IC50 of 0.019 µM.
Case Studies
- Cytotoxicity Evaluation : In a comparative study using the MTT assay, various triazolo-pyridazine derivatives were tested against A549 and MCF-7 cell lines. The findings indicated that modifications in the substituents significantly influenced the cytotoxic effects and selectivity towards cancer cells.
- Mechanistic Insights : The mechanism of action was further elucidated through apoptosis assays which revealed that compounds like 12e could induce late apoptosis in A549 cells while causing cell cycle arrest in the G0/G1 phase .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
